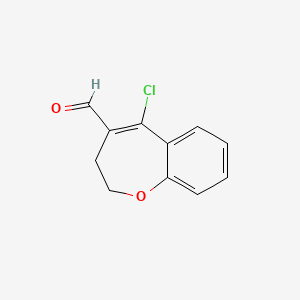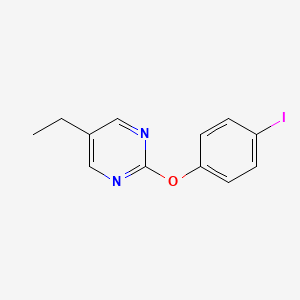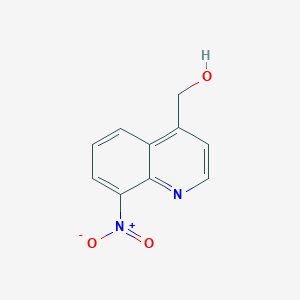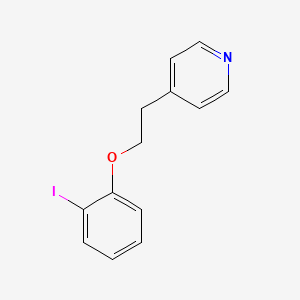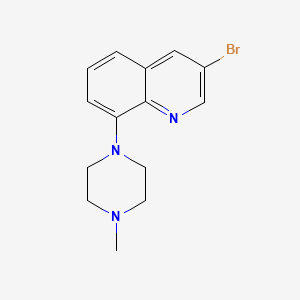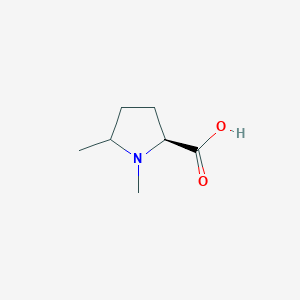
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and another methyl group attached to the fifth carbon atom of the proline ring. The molecular formula of this compound is C7H13NO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid typically involves the methylation of proline derivatives. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups followed by methylation . This process can be carried out using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale reductive methylation processes. These methods often utilize catalytic systems to enhance the efficiency and yield of the reaction. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methyl groups and the proline ring structure influences the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, potentially yielding amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, with reagents such as alkyl halides or acyl chlorides being commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid is used in the synthesis of peptides and peptidomimetics. Its unique structure allows it to stabilize peptide secondary structures such as β-turns and polyproline helices .
Biology: In biological research, this compound is studied for its role in protein-protein interactions and its potential as a building block for bioactive peptides .
Medicine: Its ability to stabilize certain peptide conformations makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a component in the synthesis of specialized materials .
Mécanisme D'action
The mechanism of action of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes by stabilizing specific conformations of the enzyme or its substrate . The pathways involved in these interactions can vary depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
N-methylproline: Similar to (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid but lacks the additional methyl group on the fifth carbon atom.
5-methylproline: Similar structure but without the N-methyl group.
Proline: The parent compound, which lacks both methyl groups.
Uniqueness: this compound is unique due to the presence of both the N-methyl and 5-methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(2S)-1,5-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
Clé InChI |
ZCTCGHJSSSKJHU-GDVGLLTNSA-N |
SMILES isomérique |
CC1CC[C@H](N1C)C(=O)O |
SMILES canonique |
CC1CCC(N1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


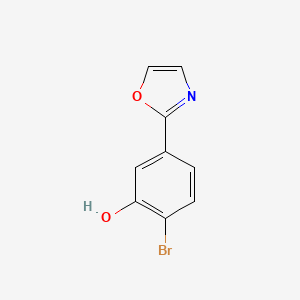
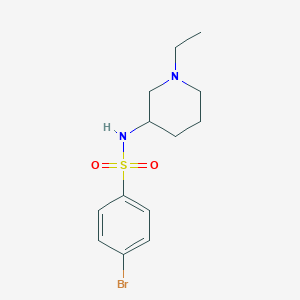
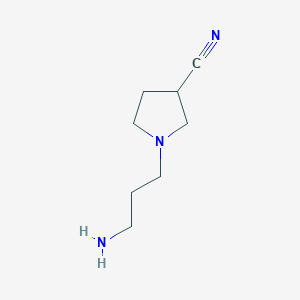
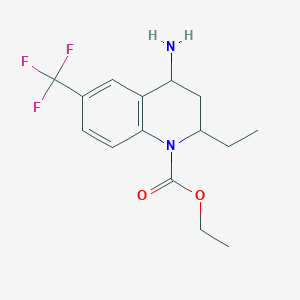
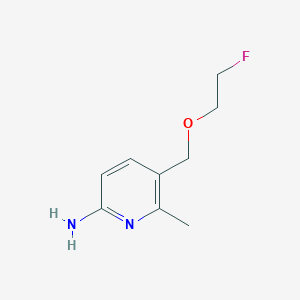
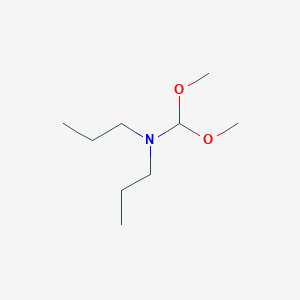
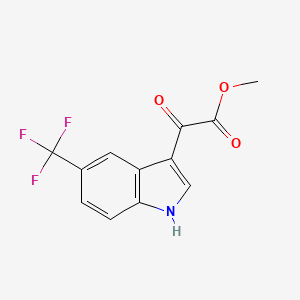
![Ethyl {4-chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetate](/img/structure/B8447109.png)
